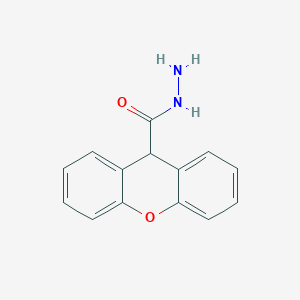

9H-xanthene-9-carbohydrazide

Übersicht

Beschreibung

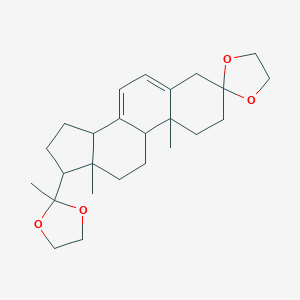

9H-xanthene-9-carbohydrazide is a derivative of xanthene . Xanthenes are a special class of oxygen-incorporating tricyclic compounds . The presence of different substituents in position 9 strongly influences their physical and chemical properties, as well as their biological applications . 9H-xanthene-9-carbohydrazide contains total 32 bond(s); 20 non-H bond(s), 13 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 N hydrazine(s) and 1 ether(s) (aromatic) .

Synthesis Analysis

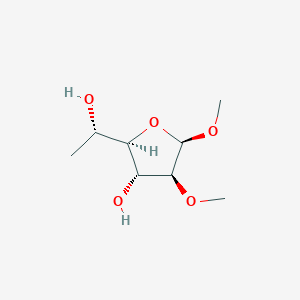

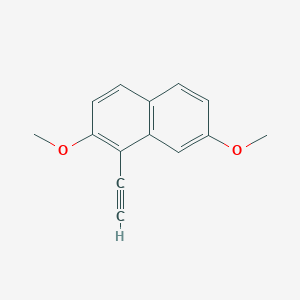

A series of 9-(hydroxy)alkyl xanthenes was prepared in good yields via the addition of 9-lithioxanthene to functionalized acetaldehydes . A large number of hydroxylated 2,3-diaryl-9H-xanthen-9-ones have been synthesized by two different approaches, starting either from 3-bromo-2-methyl-4H-chromen-4-one or from (E)-3-bromo-2-styryl-4H-chromen-4-ones .

Molecular Structure Analysis

The molecular structure of 9H-xanthene-9-carbohydrazide contains total 32 bond(s); 20 non-H bond(s), 13 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 N hydrazine(s) and 1 ether(s) (aromatic) .

Physical And Chemical Properties Analysis

The molecular formula of 9H-xanthene-9-carbohydrazide is C14H12N2O2. It has an average mass of 240.257 Da and a monoisotopic mass of 240.089874 Da .

Wissenschaftliche Forschungsanwendungen

Proteomics Research

9H-xanthene-9-carbohydrazide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a reagent in the identification and quantification of proteins and their modifications, aiding in the understanding of cellular processes at the molecular level .

Organic Synthesis

In organic chemistry, 9H-xanthene-9-carbohydrazide serves as a building block for the synthesis of more complex organic compounds. Its structure allows for the introduction of the xanthene scaffold into various molecules, which is valuable in the development of pharmaceuticals and agrochemicals .

Drug Discovery

This compound finds application in drug discovery as a precursor for the synthesis of potential pharmacologically active molecules. Its xanthene core is a common motif in a number of therapeutic agents, and modifications to its structure can lead to the development of new drugs .

Material Science

9H-xanthene-9-carbohydrazide: can be used in material science research to create novel materials with specific optical or electronic properties. Xanthenes are known for their fluorescent properties, making them suitable for the development of sensors and imaging agents .

Analytical Chemistry

In analytical chemistry, 9H-xanthene-9-carbohydrazide may be employed as a standard or a reagent in various chemical analyses. Its well-defined structure and properties make it an excellent candidate for calibration and method development purposes .

Biochemical Research

The compound is also relevant in biochemical research where it can be used to study enzyme reactions, particularly hydrazide-hydrazine or hydrazide-ketone interactions. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .

Chromatography

Due to its unique chemical properties, 9H-xanthene-9-carbohydrazide can be used in chromatography as a derivatization agent to improve the detection and separation of analytes in complex mixtures .

Chemical Education

Lastly, 9H-xanthene-9-carbohydrazide can be used in chemical education as a model compound to teach various aspects of organic chemistry, including molecular structure, reactivity, and synthesis strategies .

Safety and Hazards

When handling 9H-xanthene-9-carbohydrazide, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Avoid dust formation and use only under a chemical fume hood. Do not breathe (dust, vapor, mist, gas). Do not ingest. If swallowed then seek immediate medical assistance .

Eigenschaften

IUPAC Name |

9H-xanthene-9-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-16-14(17)13-9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)13/h1-8,13H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVNAWMSFFMKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90970187 | |

| Record name | 9H-Xanthene-9-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672120 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

9H-xanthene-9-carbohydrazide | |

CAS RN |

5484-20-8 | |

| Record name | 9H-Xanthene-9-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

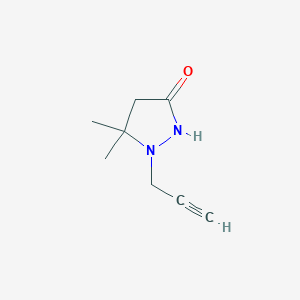

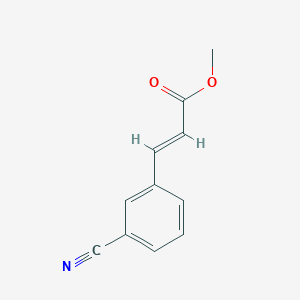

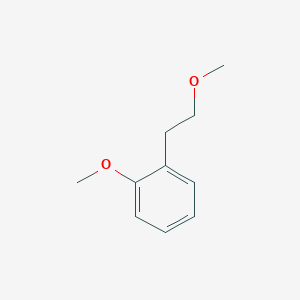

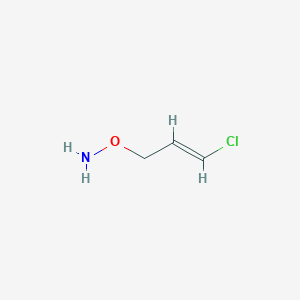

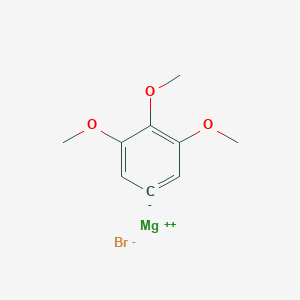

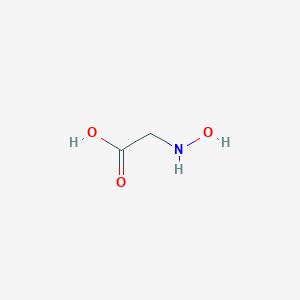

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-](/img/structure/B154121.png)